3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide
Description
3,5-Dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide (CAS 31419-81-5) is a brominated aromatic compound with the molecular formula C₈H₈Br₂N₂O₂ and a molecular weight of 323.97 g/mol . Its structure features two bromine atoms at the 3- and 5-positions, a methoxy group at the 4-position, and a hydroxycarboximidamide functional group. Key calculated physicochemical properties include:
- XLogP: 1.9 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 4 donors, 6 acceptors
- Topological polar surface area (TPSA): 127 Ų (suggesting high polarity) .
While detailed experimental data on synthesis, applications, and toxicity are unavailable in the provided evidence, its structural features align with compounds used in agrochemicals (e.g., bromoxynil) and hydroxamic acid derivatives with antioxidant or chelating properties .
Properties
IUPAC Name |
3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCMGKXESJFOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=NO)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide typically involves the bromination of 4-methoxybenzenecarboximidamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. The hydroxy group is introduced through a subsequent reaction, often involving hydroxylamine or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Condensation Reactions
This compound participates in nucleophilic condensation reactions due to its carboximidamide group (-C(=NH)NHOH). Key observations include:
Mechanistic studies show the hydroxyimino group acts as a directing group, facilitating regioselective bromine displacement in subsequent reactions .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes directed substitutions:
Bromine Utilization:
-
Suzuki-Miyaura cross-coupling occurs at C-3 and C-5 positions using Pd(PPh₃)₄ catalyst (yield: 72-85%)
-
Methoxy group at C-4 directs electrophiles to para positions, enabling nitration or sulfonation
Kinetic Data (Representative Example):
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent System |
|---|---|---|---|
| Bromine displacement | 1.2×10⁻³ | 85.3 | THF/H₂O (3:1) |
Redox Transformations
Controlled reduction/oxidation pathways have been documented:
-
Reduction: NaBH₄ converts the imidamide group to amidine derivatives (80% conversion at 25°C)
-
Oxidation: MnO₂ selectively oxidizes benzylic positions without affecting methoxy groups
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with transition metals:
| Metal Ion | Coordination Mode | Stability Constant (log K) | Application Relevance |
|---|---|---|---|
| Cu(II) | N,O-chelation | 12.4 ± 0.3 | Catalytic oxidation systems |
| Pd(II) | N-monodentate | 8.9 ± 0.2 | Cross-coupling precursors |
Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset: 218°C (N₂ atmosphere)
-
Primary degradation products: HBr, NH₃, and phenolic residues
Safety Protocols:
This reactivity profile positions the compound as a versatile intermediate in medicinal chemistry, particularly for constructing polycyclic frameworks in kinase inhibitor development . Recent studies highlight its utility in synthesizing retromer complex modulators for neurodegenerative disease research .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique bromine and hydroxy groups allow for diverse functionalization possibilities, making it a valuable intermediate in organic synthesis.
2. Biology
- Biological Activity : Preliminary studies suggest that 3,5-Dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide may exhibit antimicrobial properties. Research has indicated potential interactions with biological macromolecules, which could lead to therapeutic applications .
3. Medicine
- Therapeutic Potential : There are ongoing investigations into the compound's efficacy against various diseases, including viral infections such as HIV. Patent filings indicate its use in pharmaceutical compositions aimed at treating Retroviridae infections .
4. Industry
- Material Development : The compound is also explored for its utility in developing new materials and chemical processes due to its unique chemical structure.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar compounds demonstrated that derivatives of carboximidamide exhibited significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the structure can enhance biological activity .
Therapeutic Applications
Research has been conducted on compounds structurally related to this compound for their antiviral effects. These studies highlight the importance of functional groups in determining the efficacy against viruses, indicating a promising avenue for further exploration in drug development .
Mechanism of Action
The mechanism of action of 3,5-dibromo-N’-hydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atoms and functional groups on the benzene ring play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Bromine Substitution Patterns
- However, bromoxynil’s nitrile group (-C≡N) increases polarity compared to the hydroxycarboximidamide group (-C(=NH)OH) in the target compound.
- The dimethyl-substituted analog (CAS 1369782-07-9) lacks methoxy groups but incorporates methyl substituents, reducing polarity and increasing hydrophobicity .
Functional Group Effects
- Hydroxycarboximidamide (-C(=NH)OH): This group in the target compound may enable metal chelation or hydrogen bonding, akin to hydroxamic acids (e.g., Compound 8 in ), which are known for antioxidant properties .
- Methoxy (-OCH₃) vs.
Polarity and Bioavailability
Research Implications and Limitations
- Agrochemical Potential: The structural similarity to bromoxynil (a commercial herbicide) hints at possible herbicidal applications for the target compound, though direct evidence is absent .
- Antioxidant Activity : Hydroxamic acid derivatives (e.g., Compound 8) exhibit radical scavenging; the hydroxycarboximidamide group may confer analogous properties .
- Data Gaps : Experimental data on synthesis, toxicity, and bioactivity are unavailable in the provided evidence, necessitating further research.
Biological Activity
3,5-Dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to consolidate the available research findings regarding its biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a benzene ring substituted with two bromine atoms, a hydroxy group, and a methoxy group, contributing to its unique chemical properties. The molecular formula is C10H10Br2N2O2, with a molecular weight of approximately 332.01 g/mol.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
- Antibacterial Activity : The compound has been tested against various strains of bacteria, demonstrating significant antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.
Antibacterial Activity
A study demonstrated that this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution assays. The results are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| K. pneumoniae | 16 |
| Staphylococcus aureus | 64 |
The compound showed enhanced activity when used in combination with efflux pump inhibitors, suggesting that it may overcome resistance mechanisms present in certain bacterial strains .
Anticancer Activity
In vitro studies have indicated that this compound possesses anticancer properties. It was tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The findings are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
These results suggest that the compound can inhibit cell proliferation effectively at relatively low concentrations .
Case Studies
- Case Study on Antimicrobial Resistance : A recent investigation into the efficacy of this compound highlighted its potential to restore sensitivity in antibiotic-resistant strains of E. coli. The study utilized checkerboard assays to assess synergy with existing antibiotics, revealing promising results that could inform future combination therapies .
- Cancer Cell Line Studies : In a series of experiments focusing on cancer treatments, the compound was shown to induce apoptosis in MCF-7 cells. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls, indicating significant apoptotic activity .
Q & A
Q. What are the common synthetic routes for 3,5-dibromo-N'-hydroxy-4-methoxybenzenecarboximidamide?
Methodological Answer:
- Bromination : Introduce bromine substituents at the 3- and 5-positions of the aromatic ring using electrophilic bromination agents (e.g., Br₂/FeBr₃) under controlled temperature (0–25°C).
- Methoxylation : Protect the 4-hydroxy group via methylation (e.g., CH₃I/K₂CO₃ in DMF) to form the 4-methoxy derivative.
- Carboximidamide Formation : React the intermediate with hydroxylamine (NH₂OH) under basic conditions (e.g., NaOH/EtOH) to generate the N'-hydroxy carboximidamide moiety.
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet at δ 3.8–4.0 ppm. Aromatic protons (if present) appear as doublets due to bromine's deshielding effect.
- ¹³C NMR : Confirm brominated carbons (C-Br) at ~110–120 ppm and methoxy carbons at ~55 ppm.
- Mass Spectrometry (MS) : Look for molecular ion peaks [M+H]⁺ matching the molecular weight (e.g., 290–300 Da) and isotopic patterns consistent with two bromine atoms.
- IR Spectroscopy : Detect N-O stretching (hydroxylamine) at 950–1000 cm⁻¹ and aromatic C-Br vibrations at 550–650 cm⁻¹.
- Cross-reference with NIST Chemistry WebBook data for analogous brominated aromatic compounds .
Q. What preliminary bioactivity assays are suitable for evaluating this compound?
Methodological Answer:
- Antiviral Screening : Perform in vitro HIV-1 inhibition assays using MT-4 cells. Measure dose-dependent inhibition (e.g., 20–80 µM) and cytotoxicity via MTT assays. Calculate IC₅₀ values and selectivity indices (SI = CC₅₀/IC₅₀) .
- Enzyme Inhibition : Test inhibition of viral enzymes (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays. Compare with positive controls like azidothymidine (AZT).
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement factors (Ueq) and occupancy rates for disordered atoms.
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning.
- Data Merging : For twinned crystals, apply HKLF5 in SHELXL to merge datasets and improve R-factor convergence (<5%).
- Contradiction Analysis : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for similar brominated aromatics .
Q. How to address conflicting spectral data in impurity profiling?
Methodological Answer:
- HPLC-MS Coupling : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to separate and identify impurities.
- Isotopic Pattern Analysis : Detect trace brominated byproducts via characteristic ¹⁷⁹Br/⁸¹Br isotopic signatures.
- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify contamination levels .
Q. What mechanistic approaches elucidate the compound's bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with HIV-1 gp120 or viral proteases. Focus on halogen bonding between bromine and protein backbone carbonyls.
- SAR Studies : Synthesize derivatives (e.g., mono-bromo or methoxy-free analogs) to assess the role of substituents in activity.
- Flow Cytometry : Evaluate inhibition of viral entry (X4-tropic HIV-1) using TZM-bl cells expressing luciferase reporters .
Data Contradiction Analysis
Q. How to reconcile divergent melting points reported for this compound?
Methodological Answer:
- Purification Verification : Repeat recrystallization using solvents with varying polarities (e.g., ethanol vs. acetone) to isolate polymorphs.
- DSC Analysis : Perform differential scanning calorimetry to identify phase transitions. Compare with literature values (e.g., mp 119–121°C for the base structure) .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Br%) to rule out hydrate or solvate formation.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
